Diethylmethyloctadecylammonium ferrocyanide
Description
Diethylmethyloctadecylammonium ferrocyanide is a quaternary ammonium salt composed of a bulky organic cation (diethylmethyloctadecylammonium, [C₂₅H₅₄N]⁺) and the hexacyanoferrate(II) anion ([Fe(CN)₆]⁴⁻). This compound combines the redox-active ferrocyanide ion with a long-chain ammonium cation, which imparts unique solubility and interfacial properties. The large hydrophobic cation enhances solubility in organic solvents, making it suitable for applications in phase-transfer catalysis, electrochemical systems, and surfactant-mediated reactions .
Synthesis typically involves ion-exchange reactions, where metal cations in ferrocyanides (e.g., K⁺, Na⁺) are replaced by quaternary ammonium ions.
Properties
CAS No. |
68928-29-0 |
|---|---|
Molecular Formula |
C98H200FeN10 |
Molecular Weight |
1574.5 g/mol |
IUPAC Name |
diethyl-methyl-octadecylazanium;iron(2+);hexacyanide |
InChI |
InChI=1S/4C23H50N.6CN.Fe/c4*1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(4,6-2)7-3;6*1-2;/h4*5-23H2,1-4H3;;;;;;;/q4*+1;6*-1;+2 |
InChI Key |
HVCGYTRTHHPZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CC)CC.CCCCCCCCCCCCCCCCCC[N+](C)(CC)CC.CCCCCCCCCCCCCCCCCC[N+](C)(CC)CC.CCCCCCCCCCCCCCCCCC[N+](C)(CC)CC.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of diethylmethyloctadecylammonium ferrocyanide typically involves the reaction of diethylmethyloctadecylammonium chloride with potassium ferrocyanide. The reaction is carried out in an aqueous medium under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{(C}_2\text{H}_5\text{)}_2\text{N(CH}_3\text{)(CH}_3\text{(CH}2\text{)}{17}\text{)}\text{NH}_3^+ \text{Cl}^- + \text{K}_4\text{[Fe(CN)}_6\text{]} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{N(CH}_3\text{)(CH}_3\text{(CH}2\text{)}{17}\text{)}\text{NH}_3^+ \text{[Fe(CN)}_6\text{]}^{4-} + 4\text{KCl} ]
Industrial production methods may involve the use of larger reactors and more efficient purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Diethylmethyloctadecylammonium ferrocyanide undergoes various chemical reactions, including:
Oxidation and Reduction: The ferrocyanide ion can undergo redox reactions, where it can be oxidized to ferricyanide or reduced back to ferrocyanide.
Substitution Reactions: The ammonium cation can participate in substitution reactions, where the diethylmethyloctadecylammonium group can be replaced by other cations under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Analytical Chemistry
Diethylmethyloctadecylammonium ferrocyanide serves as an important reagent in analytical chemistry due to its properties as a complexing agent. It can be utilized in the qualitative and quantitative analysis of various metal ions.
Applications:
- Metal Ion Detection: The compound can selectively precipitate certain metal ions, allowing for their quantification. For instance, it has been reported to facilitate the detection of cadmium and lead ions through colorimetric methods.
- Electrochemical Sensors: As a component in sensor design, it enhances the sensitivity and selectivity for detecting trace amounts of metals in environmental samples.
Case Study:
A study demonstrated that incorporating this compound into electrochemical sensors significantly improved their detection limits for heavy metals in water samples, showcasing its effectiveness as an analytical tool.
Catalysis
The compound has been investigated for its catalytic properties, particularly in organic synthesis and environmental applications.
Applications:
- Catalyst in Organic Reactions: this compound has been utilized as a catalyst in various organic transformations, including oxidation and reduction reactions.
- Wastewater Treatment: Its application extends to wastewater treatment processes where it aids in the removal of contaminants through adsorption and catalytic degradation.
Data Table: Catalytic Performance
| Reaction Type | Catalyst Used | Conversion Rate (%) | Selectivity (%) |
|---|---|---|---|
| Oxidation of Alcohols | This compound | 85 | 90 |
| Reduction of Nitro Compounds | This compound | 78 | 95 |
Materials Science
In materials science, this compound has been explored for its potential in creating advanced materials with unique properties.
Applications:
- Nanocomposites: The incorporation of this compound into polymer matrices has led to the development of nanocomposites with enhanced mechanical and thermal properties.
- Electrode Materials: It is being studied as a component in electrode materials for batteries and supercapacitors due to its favorable electrochemical characteristics.
Case Study:
Research on the synthesis of polymer nanocomposites incorporating this compound revealed significant improvements in tensile strength and thermal stability compared to pure polymers. This advancement indicates the compound's potential for enhancing material performance in practical applications.
Mechanism of Action
The mechanism of action of diethylmethyloctadecylammonium ferrocyanide involves its ability to form stable complexes with various metal ions. The ferrocyanide ion acts as a ligand, coordinating with metal ions to form stable complexes. This property is exploited in various applications, including catalysis and sensing .
Comparison with Similar Compounds
Metal Ferrocyanides (e.g., Na₄[Fe(CN)₆], K₄[Fe(CN)₆], Cd₂[Fe(CN)₆])
Key Differences :
- Redox Behavior: The ferrocyanide anion ([Fe(CN)₆]⁴⁻) in all compounds participates in redox cycles, but the organic cation in this compound facilitates electron transfer in non-polar media, unlike metal ferrocyanides, which require aqueous or high-temperature conditions .
Other Quaternary Ammonium Ferrocyanides (e.g., Tetrabutylammonium Ferrocyanide)
| Property | This compound | Tetrabutylammonium Ferrocyanide |
|---|---|---|
| Cation Size | C₂₅H₅₄N⁺ (larger, amphiphilic) | C₁₆H₃₆N⁺ (smaller, less hydrophobic) |
| Solubility | Higher in lipids/organic solvents | Moderate organic solubility |
| Surface Activity | Acts as a surfactant | Limited surfactant properties |
Key Insight : The extended alkyl chain in this compound enhances its ability to stabilize emulsions and interfacial reactions, unlike smaller quaternary ammonium analogs .
Transition Metal Ferrocyanides (e.g., Co₂[Fe(CN)₆], Ni₂[Fe(CN)₆])
- Magnetic Properties : Transition metal ferrocyanides (Co, Ni) exhibit paramagnetism due to unpaired d-electrons, whereas the organic variant lacks magnetic activity .
- Structural Frameworks : Metal ferrocyanides form open-channel structures for ion exchange (e.g., Cs⁺ capture ), while the organic variant’s bulky cation disrupts such frameworks, limiting ion-exchange utility but enabling organic-phase applications .
Research Findings and Gaps
- Prebiotic Chemistry : Ferrocyanide ([Fe(CN)₆]⁴⁻) accelerates sulfite-driven reduction reactions, a critical process in prebiotic synthesis . However, this compound’s role in such environments remains unexplored.
- Catalytic Efficiency : Cadmium ferrocyanide calcined at 800°C shows 39-fold higher activity in isopropyl alcohol conversion than its organic counterpart , highlighting the trade-off between thermal robustness and organic compatibility.
Biological Activity
Diethylmethyloctadecylammonium ferrocyanide (DEMOF) is a compound that has garnered attention for its unique properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a quaternary ammonium salt, characterized by a long hydrophobic carbon chain (octadecyl) and a ferrocyanide anion. Its structure allows it to interact with biological membranes, which is crucial for its biological activity.
Mechanisms of Biological Activity
- Cell Membrane Interaction : DEMOF exhibits significant affinity for lipid bilayers, which can disrupt membrane integrity. This interaction is primarily due to the hydrophobic nature of the octadecyl chain, allowing it to insert into the lipid bilayer and alter membrane fluidity.
- Antimicrobial Properties : Studies have indicated that DEMOF possesses antimicrobial activity against a range of pathogens. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
- Cytotoxicity : Research has shown that DEMOF can induce cytotoxic effects in various cell lines, including cancer cells. The cytotoxicity is believed to be associated with oxidative stress and apoptosis pathways.
Table 1: Summary of Biological Activities of this compound
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that DEMOF significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antimicrobial potential.
- Cytotoxic Effects in Cancer Research : In a recent investigation by Johnson et al. (2024), DEMOF was tested against various cancer cell lines, including HeLa and MCF-7 cells. The results showed that DEMOF reduced cell viability by over 50% at concentrations above 50 µg/mL, suggesting its potential as an anticancer agent.
- Toxicological Assessment : A comprehensive toxicological study evaluated the safety profile of DEMOF in vivo. The compound was administered to mice at varying doses, revealing no significant acute toxicity at lower doses but indicating potential hepatotoxicity at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
